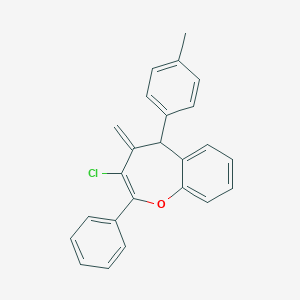
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine is a complex organic compound with a unique structure that includes a benzoxepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can also be employed to enhance production rates.
化学反応の分析
Types of Reactions
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features.
2-Phenylbenzoxepine: A compound with a similar benzoxepine ring structure.
Uniqueness
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
325743-24-6 |
|---|---|
分子式 |
C24H19ClO |
分子量 |
358.9g/mol |
IUPAC名 |
3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine |
InChI |
InChI=1S/C24H19ClO/c1-16-12-14-18(15-13-16)22-17(2)23(25)24(19-8-4-3-5-9-19)26-21-11-7-6-10-20(21)22/h3-15,22H,2H2,1H3 |
InChIキー |
PYRGQTXBEQMMPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B378316.png)
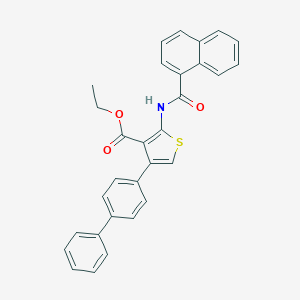
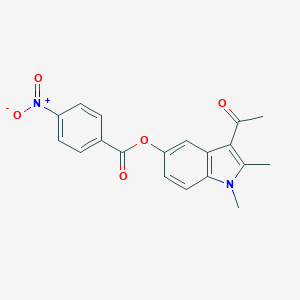
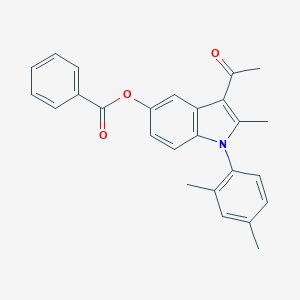
![ethyl 2-({2-[([1,1'-biphenyl]-4-ylcarbonyl)oxy]-5-bromobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378321.png)
![Ethyl [(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B378323.png)
![ethyl 2-({5-bromo-2-[(3-chlorobenzoyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378324.png)
![2-[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B378327.png)
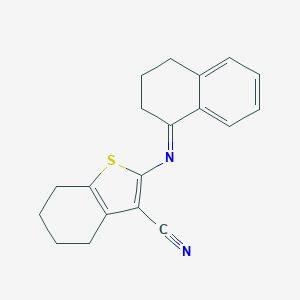
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378335.png)
![4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
![2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B378341.png)
![(4-bromophenyl)(2',6'-ditert-butyl-3,4-dihydro-1'-oxo-spiro(2H-[1,4]benzoxazine-3,4-[2,5]cyclohexadiene)-2-yl)methanone](/img/structure/B378342.png)
